Hydroxy-PEG8-acid

Description

Evolution of PEGylation Technologies and Their Impact on Biopharmaceutical Development

The journey of PEGylation began in the 1970s as a method to improve the pharmacokinetic profiles of therapeutic proteins. chempep.com Early PEGylation techniques often involved the use of polydisperse PEG mixtures, which resulted in heterogeneous products with varying properties. Over the past few decades, significant advancements have led to the development of well-defined, monodisperse PEG linkers with specific molecular weights and functionalities. chempep.com This evolution has enabled more precise control over the bioconjugation process, leading to the creation of more homogenous and effective biopharmaceuticals. sciencescholar.us

The impact of PEGylation on biopharmaceutical development has been profound. By increasing the hydrodynamic size of a drug molecule, PEGylation can reduce its renal clearance, thereby extending its circulation half-life in the body. creativepegworks.comcreative-proteomics.com This allows for less frequent dosing, improving patient compliance. Furthermore, the hydrophilic shell created by the PEG chain can shield the drug from enzymatic degradation and recognition by the immune system, reducing its immunogenicity. creativepegworks.comcreative-proteomics.com These benefits have led to the successful development and approval of numerous PEGylated drugs for a variety of therapeutic areas. sciencescholar.usdrug-dev.com The trend in the field has moved towards employing larger and more complex PEG structures, utilizing highly pure and well-characterized PEG reagents to ensure product consistency and efficacy. sciencescholar.us

Structural Features of Poly(ethylene glycol) Derivatives for Bio-Applications

The versatility of PEG in biomedical applications stems from the ability to modify its structure to suit specific needs. PEG derivatives can be synthesized in various architectures, including linear, branched, and multi-arm geometries. sigmaaldrich.comnews-medical.net

Linear PEGs are the simplest form, consisting of a single chain of repeating ethylene (B1197577) oxide units. creative-proteomics.com

Branched PEGs contain multiple PEG chains attached to a central core, offering a higher PEG density per attachment site. creativepegworks.com

Multi-arm PEGs feature several PEG arms extending from a central point and are particularly useful for creating hydrogels with tunable properties. news-medical.net

The terminal hydroxyl groups of the basic PEG structure can be chemically modified to introduce a wide array of reactive functional groups. sigmaaldrich.com This functionalization is key to its utility, allowing for the covalent attachment of PEG to proteins, peptides, oligonucleotides, and other molecules of interest. sigmaaldrich.com The choice of functional group determines the type of chemical reaction that can be used for conjugation, enabling researchers to design specific and stable linkages.

Significance of Heterobifunctional PEG Linkers in Advanced Chemical Biology

Heterobifunctional PEG linkers are a class of PEG derivatives that possess two different reactive functional groups at their termini. cd-bioparticles.net This "X-PEG-Y" structure allows for the sequential and controlled conjugation of two different molecules, minimizing undesirable side reactions like self-coupling or aggregation. chemscene.com This level of control is crucial in advanced chemical biology for constructing complex molecular architectures.

The applications of heterobifunctional PEG linkers are vast and include their use as spacers and crosslinkers in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various diagnostic tools. cd-bioparticles.netmedchemexpress.com In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody, which targets specific cancer cells. fujifilm.com The PEG component in these linkers can improve the solubility and pharmacokinetic profile of the entire conjugate. cd-bioparticles.net For PROTACs, which are designed to selectively degrade target proteins within cells, the linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.com The flexibility and hydrophilicity of the PEG spacer are critical for the proper functioning of these sophisticated therapeutic agents.

Overview of Hydroxy-PEG8-acid as a Core Building Block in Modern Research

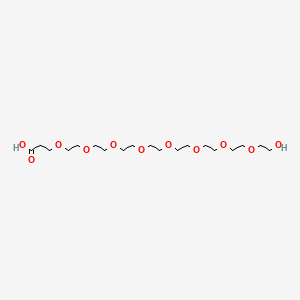

This compound is a prime example of a heterobifunctional PEG linker that has gained prominence as a versatile building block in modern research. medchemexpress.commedkoo.com This molecule features a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a discrete chain of eight ethylene glycol units. medkoo.combiochempeg.com This well-defined structure, with a specific molecular weight, offers a high degree of precision in bioconjugation applications. sigmaaldrich.com

The hydrophilic PEG spacer enhances the aqueous solubility of molecules to which it is attached. medkoo.com The terminal carboxylic acid can be readily reacted with primary amine groups on biomolecules, such as the lysine (B10760008) residues in proteins, to form stable amide bonds, often in the presence of activating agents like EDC or HATU. medkoo.combroadpharm.com Simultaneously, the hydroxyl group provides a site for further derivatization or attachment to other molecules or surfaces. medkoo.com This dual functionality makes this compound a valuable tool for applications in drug delivery, surface modification, and the synthesis of complex bioconjugates like ADCs and PROTACs. medchemexpress.combroadpharm.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C19H38O11 | medkoo.combiochempeg.comnih.gov |

| Molecular Weight | 442.5 g/mol | biochempeg.comnih.govchemicalbook.com |

| CAS Number | 937188-60-8 | medkoo.comchemicalbook.combroadpharm.com |

| Appearance | Solid powder | medkoo.com |

| Solubility | Soluble in water and DMSO | medkoo.combroadpharm.com |

| Storage | -20°C for long-term storage | medkoo.comchemicalbook.combroadpharm.com |

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O11/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h20H,1-18H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBLNDCLYGWOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Hydroxy Peg8 Acid

Controlled Polymerization and Functionalization Approaches for Poly(ethylene glycol) Backbones

The synthesis of monodisperse or discrete PEG oligomers like Hydroxy-PEG8-acid requires precise control over the polymerization process, moving away from the statistical distribution of chain lengths seen in conventional PEG synthesis. biopacificmip.orggoogle.com

Precision Synthesis of Discrete PEG Oligomers

The creation of discrete PEG oligomers (dPEGs) with a specific number of ethylene (B1197577) glycol units is a significant advancement over traditional polymerization methods that produce a mixture of different chain lengths (polydisperse). google.comresearchgate.net Achieving this high level of purity is crucial for applications where molecular uniformity is paramount. ox.ac.uk

Several strategies have been developed to synthesize these monodisperse PEGs:

Iterative Approaches: These methods involve the stepwise addition of protected ethylene glycol units to a growing chain. This can be done in a unidirectional or bidirectional fashion, allowing for precise control over the final length. ox.ac.ukacs.org

Chain Doubling and Tripling: These convergent strategies involve coupling two or three pre-synthesized PEG chains of a specific length to rapidly build longer, monodisperse oligomers. ox.ac.ukacs.org

Chromatographic Separation: A powerful technique involves the synthesis of a polydisperse mixture using controlled polymerization methods, followed by automated flash chromatography to separate the individual discrete oligomers. biopacificmip.orgnih.gov This approach has been successfully used to isolate libraries of discrete PEGs. nih.govacs.org

These precision synthesis methods have enabled the creation of highly pure PEG oligomers, including those with up to 48 ethylene glycol units, allowing for detailed structural and functional studies that are not possible with polydisperse materials. researchgate.netox.ac.uk

Strategies for Monofunctionalization and Heterobifunctionalization of PEG Chains

The utility of PEG linkers is greatly enhanced by the presence of specific functional groups at their termini. This compound is a prime example of a heterobifunctional PEG, possessing a hydroxyl (-OH) and a carboxylic acid (-COOH) group. medkoo.comxcessbio.com This dual functionality allows for selective chemical modifications at either end of the PEG chain. biochempeg.combiochempeg.com

The synthesis of such molecules often involves:

Use of Protecting Groups: To achieve selective functionalization, one of the terminal hydroxyl groups of a diol precursor is often protected. This allows the other hydroxyl group to be modified, for instance, by oxidation to a carboxylic acid. Subsequent deprotection of the first hydroxyl group yields the desired heterobifunctional product. acs.org Common protecting groups include t-butyl esters for the carboxyl group, which can be removed under acidic conditions. broadpharm.com

Controlled Chain Elongation: Starting with a functionalized initiator, controlled polymerization techniques can be used to build the PEG chain, ensuring that the desired functional groups are present at the chain ends. researchgate.net

These strategies provide access to a wide range of monofunctional and heterobifunctional PEGs, which are essential for creating well-defined bioconjugates and other advanced materials. biochempeg.combiochempeg.comsigmaaldrich.com

Mechanistic Studies of Carboxylic Acid Activation in this compound

The carboxylic acid group of this compound is a key functional handle for conjugation, typically with primary amines to form stable amide bonds. medkoo.combiochempeg.com However, the direct reaction between a carboxylic acid and an amine is often inefficient. Therefore, the carboxylic acid must first be "activated" to facilitate the coupling reaction. chemistrysteps.com

Carbodiimide-Mediated Coupling Reactions (e.g., EDC/NHS, DCC)

Carbodiimides are widely used reagents for activating carboxylic acids. taylorandfrancis.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are two of the most common examples. biochempeg.comchemistrysteps.com

The general mechanism involves the carbodiimide (B86325) reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. libretexts.orgpapyrusbio.com This intermediate is susceptible to nucleophilic attack by an amine, which leads to the formation of an amide bond and the release of a urea (B33335) byproduct. chemistrysteps.comlibretexts.org

Key aspects of this process include:

Prevention of Acid-Base Reactions: A primary function of the carbodiimide is to prevent the amine from simply deprotonating the carboxylic acid, which would form an unreactive carboxylate salt. chemistrysteps.com

Formation of a Good Leaving Group: The O-acylisourea intermediate effectively converts the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the subsequent nucleophilic attack by the amine. chemistrysteps.comlibretexts.org

To improve the efficiency and stability of the coupling reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. biochempeg.comnih.gov The O-acylisourea intermediate can react with NHS to form a more stable NHS ester. nih.gov This active ester can then be isolated or reacted in situ with an amine to form the desired amide bond. nih.govbroadpharm.com This two-step, one-pot procedure is highly efficient and is one of the most common methods for bioconjugation. papyrusbio.comnih.govresearchgate.net The optimal pH for the activation step with EDC/NHS is typically between 4.5 and 7.2, while the subsequent reaction with the amine is most efficient at a pH of 7-8. windows.net

Active Ester Formation and Reactivity

As mentioned above, the formation of an active ester, particularly an NHS ester, is a common strategy to enhance the reactivity of the carboxylic acid group of this compound. nih.govnih.gov These active esters are more stable than the O-acylisourea intermediate, allowing for better control over the conjugation reaction. google.com

The reactivity of these active esters is influenced by several factors, including the distance between the carboxylic acid group and the PEG backbone. nih.gov Succinimidyl esters of carboxymethylated PEGs are known to be highly reactive intermediates. nih.gov The reaction of a PEG-NHS ester with a primary amine is typically carried out under mild conditions (pH 7-9) and results in the formation of a stable amide bond. biochempeg.combroadpharm.comcreativepegworks.com

Alternative Carboxyl Coupling Strategies

While carbodiimide-mediated coupling is the most prevalent method, other strategies for activating and coupling the carboxylic acid group of this compound exist. These can include:

HATU and HOBt: Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and Hydroxybenzotriazole (HOBt) can be used in conjunction with or as alternatives to carbodiimides to facilitate amide bond formation, often with high efficiency and reduced side reactions. broadpharm.comrsc.org

Reductive Amination: While not a direct carboxyl coupling method, the hydroxyl end of this compound could be oxidized to an aldehyde, which can then be coupled to an amine via reductive amination. biochempeg.com

Decarboxylative Coupling: Advanced methods involving the radical-based decarboxylative cross-coupling of carboxylic acids with other functional groups represent an emerging area, though they are less commonly used for routine bioconjugation with PEG linkers. nih.gov

The choice of coupling strategy depends on the specific application, the nature of the molecule to be conjugated, and the desired reaction conditions.

Strategic Functionalization of the Hydroxyl Terminus of this compound

The terminal hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities. broadpharm.combroadpharm.com

Conversion to Activated Esters (e.g., Tosylate, Mesylate)

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), respectively. mdpi.comlibretexts.orgmasterorganicchemistry.com This activation step is crucial for subsequent nucleophilic substitution reactions. The conversion to a tosylate or mesylate proceeds with retention of stereochemistry at the carbon atom. libretexts.org These activated esters are excellent leaving groups due to the resonance stabilization of the resulting anion. libretexts.org

This strategy is a key step in creating heterobifunctional PEGs. For instance, α-tosyl-ω-hydroxyl PEG can be synthesized and subsequently reacted with various nucleophiles to introduce different functionalities at the tosylated end. mdpi.com

Table 1: Reagents for Activation of the Hydroxyl Terminus

| Activating Agent | Resulting Group | Key Feature |

|---|---|---|

| p-Toluenesulfonyl chloride (Ts-Cl) | Tosylate (-OTs) | Excellent leaving group for SN2 reactions. libretexts.orgmasterorganicchemistry.com |

Derivatization to Amine Functional Groups (e.g., via protected forms like t-butyl ester)

The introduction of an amine group at the hydroxyl terminus expands the conjugation possibilities of the PEG linker. A common strategy involves protecting the carboxylic acid end, often as a t-butyl ester, to prevent unwanted side reactions. broadpharm.com The hydroxyl group of Hydroxy-PEG8-t-butyl ester can then be modified. broadpharm.comdcchemicals.com

One route to introduce an amine is through the reduction of an azide (B81097) group, which can be introduced by reacting a tosylated or mesylated PEG with sodium azide. mdpi.com The resulting azide-PEG derivative can then be reduced to an amine-PEG derivative. mdpi.com Alternatively, direct amination can be achieved through nucleophilic substitution of a mesylate-terminated PEG with ammonia. mdpi.com

To ensure the carboxylic acid remains available for later conjugation, a protected form like Hydroxy-PEG8-t-butyl ester is used. broadpharm.com The t-butyl protecting group can be removed under acidic conditions after the amine functionality has been introduced and utilized. broadpharm.combiochempeg.com This approach allows for the sequential and controlled reaction of the two different functional groups.

Introduction of Thiol Functionality

A thiol (-SH) group can be introduced at the hydroxyl end of the PEG linker, which is particularly useful for conjugation to maleimides or for binding to gold surfaces. cd-bioparticles.netbroadpharm.commedkoo.com A common synthetic route involves the conversion of the hydroxyl group to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a thiol-containing nucleophile like sodium hydrosulfide (B80085) (NaSH). mdpi.commdpi.com Another method is the esterification of the hydroxyl group with a mercapto acid. mdpi.com

The resulting Thiol-PEG8-acid is a heterobifunctional linker with a thiol at one end and a carboxylic acid at the other, enabling specific conjugation chemistries at each end. broadpharm.commedkoo.com

Incorporation of Alkyne and Azide Moieties

The introduction of alkyne and azide groups opens the door to "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which is a highly efficient and specific reaction for bioconjugation. biochempeg.comlabinsights.nlwikipedia.org

Alkyne Functionalization: An alkyne group can be introduced at the hydroxyl terminus. This allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing molecules. biochempeg.comlabinsights.nl

Azide Functionalization: Conversely, an azide group can be installed. This is often achieved by reacting a tosylated or mesylated PEG with sodium azide. mdpi.com The resulting Azido-PEG8-acid can then react with alkyne-functionalized molecules. broadpharm.combiochempeg.com

These click chemistry handles provide a powerful and versatile method for creating complex bioconjugates with high yields and specificity. labinsights.nlalfa-chemistry.com

Aldehyde Functionalization Routes

An aldehyde group can be introduced at the hydroxyl terminus, providing a reactive handle for conjugation with molecules containing primary amines, hydrazides, or hydroxylamines. mdpi.combroadpharm.com The reaction with a primary amine forms a Schiff base, which can be stabilized by reduction to a secondary amine. mdpi.com For example, Ald-Ph-PEG8-acid is a linker containing a benzaldehyde (B42025) group and a carboxylic acid. broadpharm.com

Development of Orthogonal Functionalization Protocols for Selective Conjugation

The true power of heterobifunctional linkers like this compound lies in the ability to selectively modify one functional group while leaving the other intact for a subsequent reaction. This is known as orthogonal functionalization. nih.govmdpi.comacs.org

By using protecting groups, chemists can control the reactivity of each terminus. For instance, the carboxylic acid of this compound can be protected as a t-butyl ester. broadpharm.com This allows the hydroxyl group to be modified, for example, by conversion to an amine, thiol, or alkyne. broadpharm.comhodoodo.com Once the desired modification at the hydroxyl end is complete, the t-butyl ester can be deprotected under acidic conditions, revealing the carboxylic acid for a second, different conjugation reaction. broadpharm.combroadpharm.com

This orthogonal strategy is fundamental in the synthesis of complex architectures like antibody-drug conjugates (ADCs), where precise control over the site of drug attachment is crucial. nih.govrsc.org Site-specific modification strategies improve the homogeneity and performance of the resulting bioconjugates. mdpi.com

Table 2: Orthogonal Functionalization Example

| Step | Starting Material | Reagent/Condition | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | t-Butanol, Acid catalyst | Hydroxy-PEG8-t-butyl ester | Protect the carboxylic acid group. broadpharm.com |

| 2 | Hydroxy-PEG8-t-butyl ester | 1. Ts-Cl, Pyridine2. NaN3 | Azido-PEG8-t-butyl ester | Introduce an azide at the hydroxyl terminus. mdpi.com |

| 3 | Azido-PEG8-t-butyl ester | Alkyne-containing molecule, Cu(I) catalyst | Triazole-linked conjugate with a protected acid | First conjugation via click chemistry. biochempeg.comwikipedia.org |

Advanced Bioconjugation Methodologies Utilizing Hydroxy Peg8 Acid

Amine-Reactive Bioconjugation Strategies with Hydroxy-PEG8-acid Derived Linkers

The primary amines present on the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues are common targets for bioconjugation due to their nucleophilicity and accessibility on protein surfaces. thermofisher.com The carboxylic acid moiety of this compound is ideally suited for reaction with these primary amines to form stable chemical bonds.

The fundamental reaction for conjugating this compound to peptides and proteins is the formation of a stable amide bond. nih.govnih.gov This process involves a condensation reaction between the carboxylic acid group of the linker and a primary amine on the biomolecule, resulting in the release of a water molecule. wikipedia.org Because this reaction is not spontaneous under physiological conditions, the carboxylic acid must first be "activated".

This activation can be achieved through several methods:

Carbodiimide (B86325) Activators: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used to activate carboxyl groups. medkoo.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine group of the protein or peptide, yielding a stable amide bond. researchgate.net

N-hydroxysuccinimide (NHS) Esters: A more stable and highly efficient approach involves converting the carboxylic acid into an NHS ester. thermofisher.combroadpharm.com This is often done using EDC in the presence of N-hydroxysuccinimide. The resulting PEG-NHS ester reagent readily reacts with primary amines at physiological to slightly alkaline pH (7.2-9) to form an irreversible amide bond, releasing NHS as a byproduct. thermofisher.combroadpharm.com

The inclusion of the PEG8 spacer is advantageous as it increases the apparent size and hydrophilicity of the modified polypeptide, which can help to shield it from proteolytic enzymes and reduce immunogenicity. creativepegworks.com

| Activation Method | Activating Reagents | Reactive Intermediate | Resulting Bond |

| Carbodiimide Coupling | EDC, DCC, HATU | O-acylisourea | Amide |

| NHS Ester Coupling | EDC and N-hydroxysuccinimide | NHS Ester | Amide |

The same amine-reactive chemistry used for proteins can be applied to modify surfaces and materials that have been pre-functionalized with primary amine groups. axispharm.com Substrates like glass slides, silicon wafers, or nanoparticles can be treated with aminosilanes (e.g., aminopropyltriethoxysilane or APTES) to create a surface rich in accessible amino groups. jku.at

This compound, after activation of its carboxyl group (typically as an NHS ester), can then be covalently attached to these surfaces. thermofisher.com This process grafts the hydrophilic PEG chains onto the material, creating a coating that can serve several purposes:

Reduction of Non-specific Binding: The flexible, hydrophilic PEG layer can prevent proteins and cells from adhering nonspecifically to the surface.

Further Functionalization: The surface becomes coated with a layer of terminal hydroxyl groups, which remain available for subsequent chemical modifications or conjugations. medkoo.com

Thiol-Mediated Bioconjugation via this compound Derivatives

The hydroxyl group of this compound provides a secondary point for chemical modification, allowing for the creation of derivatives that can target other functional groups, such as thiols. Thiol groups, found on the side chain of cysteine residues, are less abundant than amines in proteins and their high nucleophilicity allows for highly specific conjugation strategies. nih.gov

A powerful strategy for thiol-specific conjugation involves the use of a maleimide group. The hydroxyl end of this compound can be chemically converted into a maleimide, creating a Maleimide-PEG8-acid linker. This derivative can then be conjugated to a protein via its amine-reactive acid end, resulting in a protein that displays a maleimide group.

The maleimide group reacts with a thiol (sulfhydryl) group in a Michael addition reaction. vectorlabs.comrsc.org This reaction, often referred to as a type of "click chemistry," is highly efficient and specific for thiols within a pH range of 6.5 to 7.5. vectorlabs.comnih.gov At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. vectorlabs.com The reaction proceeds rapidly under mild, aqueous conditions to form a stable, covalent thioether bond. nih.govvectorlabs.com

| Reaction | Reactants | pH Range | Product |

| Maleimide-Thiol Addition | Maleimide Group, Thiol (Sulfhydryl) Group | 6.5 - 7.5 | Stable Thioether Bond |

For applications requiring a cleavable linkage, such as controlled drug release, disulfide bonds offer a reliable solution. The hydroxyl group of this compound can be derivatized to introduce a thiol group, yielding Thiol-PEG8-acid. broadpharm.com

This thiol-containing linker can then react with a thiol on a biomolecule (e.g., a cysteine residue) under mild oxidizing conditions. nih.gov This oxidation reaction removes hydrogen atoms from the two thiol groups, forming a covalent disulfide (-S-S-) bridge. youtube.com A key feature of the disulfide bond is its stability under normal physiological conditions but its susceptibility to cleavage by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reduction-sensitivity allows for the triggered release of a conjugated molecule inside a cell, where the reducing environment of the cytoplasm can break the disulfide bond. nih.gov

Click Chemistry Applications Involving this compound Modified Biomolecules

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in benign solvents with byproducts that are easy to remove. labinsights.nl The hydroxyl group of this compound is an ideal handle for introducing click-reactive functionalities, such as azides or alkynes, onto the linker.

Once the carboxylic acid end of this modified linker is attached to a biomolecule, the biomolecule is now "tagged" with a click-reactive group. This enables highly efficient and specific conjugation to another molecule containing the complementary click handle. biochempeg.com

Two primary forms of click chemistry are widely used in bioconjugation:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a Cu(I) species. labinsights.nl It forms a stable triazole linkage. While highly efficient, the copper catalyst can be toxic to cells, limiting its in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). labinsights.nl The ring strain of the cyclooctyne allows it to react spontaneously with an azide, forming a stable triazole linkage without any catalyst. This makes SPAAC ideal for conjugations involving living cells or organisms.

By derivatizing this compound with an azide or alkyne, researchers can create versatile bioconjugates that can be precisely labeled or cross-linked using these powerful click chemistry reactions. lumiprobe.com

| Click Reaction | Key Components | Catalyst Required? | Key Advantage |

| CuAAC | Azide + Terminal Alkyne | Yes (Copper I) | High efficiency and reaction speed |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | No | Biocompatible, suitable for live-cell labeling |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for bioconjugation. glenresearch.comnih.gov This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.govnih.gov The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for modifying complex biomolecules. glenresearch.com

In the context of this compound, one of its functional groups (either the hydroxyl or the carboxylic acid) can be modified to bear either an azide or an alkyne group. For instance, the carboxylic acid can be coupled to an amine-containing alkyne, while the hydroxyl group can be converted to an azide. This functionalized PEG linker can then be used to conjugate with a biomolecule that has been correspondingly modified with the complementary reactive partner.

Key Features of CuAAC in Bioconjugation:

High Specificity: The reaction is highly specific between the azide and alkyne groups, minimizing side reactions with other functional groups present in biomolecules. glenresearch.com

Favorable Kinetics: The use of a copper(I) catalyst significantly accelerates the reaction rate, allowing for efficient conjugation at low concentrations. nih.govnih.gov

Biocompatibility: The reaction can be performed in aqueous buffers under physiological conditions, preserving the structure and function of the biomolecules. nih.gov

A typical protocol for CuAAC-mediated bioconjugation involves dissolving the alkyne-modified biomolecule and the azide-functionalized PEG linker in a compatible buffer. nih.gov A pre-mixed solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, and a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA) is then added to initiate the reaction. nih.govnih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Azide- and Alkyne-functionalized molecules | Form the triazole linkage |

| Catalyst | Copper(I) salt (e.g., CuBr, CuSO₄ with a reducing agent) | Accelerates the cycloaddition reaction |

| Solvent | Aqueous buffers (e.g., PBS) | Maintains the stability and solubility of biomolecules |

| Temperature | Room temperature | Ensures mild reaction conditions |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne click reaction. nih.gov The driving force for this reaction is the high ring strain of a cyclooctyne derivative, which reacts readily with an azide without the need for a catalyst. magtech.com.cn This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. rsc.org

This compound can be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), at one end and an azide at the other. This allows for the straightforward conjugation to biomolecules that have been modified with the corresponding reactive group. The reaction kinetics of SPAAC are generally fast and the reaction is highly selective. nih.govrsc.org

Advantages of SPAAC:

Copper-Free: Avoids the potential toxicity associated with copper catalysts. rsc.org

High Bioorthogonality: The azide and cyclooctyne groups are absent in biological systems, ensuring high specificity. magtech.com.cn

Fast Reaction Rates: The reaction proceeds rapidly under physiological conditions. nih.gov

The application of this compound in SPAAC allows for the creation of well-defined bioconjugates with enhanced properties. For example, a protein can be modified with an azide, and then reacted with a DBCO-functionalized this compound to improve its pharmacokinetic profile.

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| DIBAC | ~0.3 |

| BCN | ~0.1 |

| DBCO | ~1.0 |

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

The Inverse Electron-Demand Diels-Alder (iEDDA) reaction is another powerful click chemistry tool for bioconjugation, known for its exceptionally fast reaction kinetics. rsc.orgnih.gov This reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. wikipedia.orgresearchgate.net

This compound can be functionalized with either a tetrazine or a dienophile. For example, the carboxylic acid end can be coupled to a dienophile-containing amine, allowing the hydroxyl end to be attached to another molecule. This bifunctional linker can then be used to rapidly and specifically conjugate to a biomolecule modified with the complementary reactive partner. The iEDDA reaction is highly bioorthogonal and proceeds quickly at low concentrations without the need for a catalyst. rsc.orgnih.gov

Key Characteristics of iEDDA:

Extremely Fast Kinetics: Among the fastest bioorthogonal reactions known. rsc.org

High Selectivity: The tetrazine and dienophile partners react specifically with each other. nih.gov

Biocompatibility: The reaction is well-suited for live cell and in vivo applications. nih.gov

The use of this compound in iEDDA reactions facilitates the construction of complex bioconjugates with precise control over their structure and function. This is particularly useful for applications requiring rapid labeling or assembly.

| Reactant Pair | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Tetrazine - Norbornene | ~1 - 10³ |

| Tetrazine - trans-Cyclooctene (TCO) | ~10³ - 10⁶ |

Thiol-Ene Click Chemistry for Hydrogel and Material Fabrication

Thiol-ene click chemistry involves the radical-mediated addition of a thiol to an alkene ("ene"). kinampark.com This reaction is highly efficient and can be initiated by light (photo-click) or thermal means. It is particularly useful for the fabrication of hydrogels and other biomaterials due to the formation of stable thioether linkages. nih.govnih.gov

This compound can be modified to incorporate either a thiol or an alkene group. For instance, the hydroxyl group can be reacted with an ene-containing molecule, while the carboxylic acid can be coupled to a cysteine-containing peptide. By crosslinking these functionalized PEG molecules, hydrogels with well-defined network structures can be formed. kinampark.comrsc.org

Features of Thiol-Ene Chemistry in Material Fabrication:

High Efficiency: The reaction proceeds to high conversion with minimal side products. kinampark.com

Tunable Properties: The mechanical and degradation properties of the resulting hydrogels can be controlled by the choice of reactants and reaction conditions. rsc.org

Cytocompatibility: The reaction is generally cytocompatible, making it suitable for encapsulating cells and proteins. nih.govnih.gov

The incorporation of this compound provides hydrophilicity and biocompatibility to the resulting materials, making them suitable for a wide range of biomedical applications, including drug delivery and tissue engineering. rsc.org

Site-Specific Bioconjugation Strategies with this compound

Site-specific modification of proteins and peptides is crucial for creating homogeneous bioconjugates with preserved biological activity. nih.gov this compound can be strategically employed to achieve such modifications by targeting specific amino acid residues.

N-Terminal and C-Terminal Modifications of Peptides and Proteins

N-Terminal Modification: The N-terminal α-amino group of a protein or peptide has a lower pKa (around 8.0) compared to the ε-amino group of lysine residues (around 10.5). mdpi.com This difference in pKa allows for selective modification of the N-terminus by controlling the reaction pH. At a pH of around 7, the N-terminal amine is more nucleophilic and can be selectively targeted. mdpi.comresearchgate.net

The carboxylic acid group of this compound can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, and then reacted with the N-terminal amine of a protein under controlled pH conditions to achieve site-specific PEGylation. biochempeg.com This strategy has been successfully used to improve the pharmacokinetic properties of therapeutic proteins. researchgate.netnih.gov

C-Terminal Modification: C-terminal modification is generally more challenging than N-terminal modification. cpcscientific.com One approach involves the use of enzymes, such as sortase, to ligate a PEGylated peptide to the C-terminus of a target protein. Alternatively, chemical methods can be employed, such as modifying the C-terminal carboxyl group to a thioester, which can then react with a thiol-functionalized this compound. cpcscientific.com Esterification of the C-terminal carboxyl group with the hydroxyl group of this compound is another possibility, which can enhance the stability and biological activity of peptides. biosynth.com

Lysine and Cysteine Residue Conjugation

Lysine Residue Conjugation: Lysine residues are abundant on the surface of most proteins and their ε-amino groups are readily accessible for modification. mdpi.comnih.gov The carboxylic acid of this compound can be activated (e.g., as an NHS ester) and reacted with the amino groups of lysine residues. biochempeg.compeptide.com While this approach is straightforward, it often results in a heterogeneous mixture of products due to the presence of multiple lysine residues. nih.gov To achieve site-specificity, one can use proteins with a single reactive lysine or employ protecting group strategies. The pH for lysine modification is typically in the range of 8.5-9.5 to ensure the deprotonation of the ε-amino group. mdpi.com

Cysteine Residue Conjugation: Cysteine is a less abundant amino acid, and its thiol side chain is highly nucleophilic, making it an excellent target for site-specific modification. nih.govnih.gov The hydroxyl or carboxylic acid group of this compound can be functionalized with a thiol-reactive group, such as a maleimide or a vinyl sulfone. peptide.combiopharminternational.com This functionalized PEG linker can then be selectively conjugated to a free cysteine residue on a protein. creative-biolabs.comcreative-biolabs.com The reaction is typically performed at a pH of around 7-8. nih.gov Site-directed mutagenesis can be used to introduce a single cysteine residue at a specific location in a protein, allowing for precise control over the conjugation site. nih.govcreative-biolabs.com

| Target Residue | Reactive Group on PEG | Linkage Formed | Optimal pH |

|---|---|---|---|

| N-terminus (Amine) | NHS-ester | Amide | ~7.0 |

| C-terminus (Carboxyl) | Amine (with coupling agent) | Amide | 4.5 - 7.5 |

| Lysine (Amine) | NHS-ester | Amide | 8.5 - 9.5 |

| Cysteine (Thiol) | Maleimide | Thioether | 6.5 - 7.5 |

Enzyme-Mediated Bioconjugation Approaches

Enzyme-mediated bioconjugation has emerged as a powerful strategy for the site-specific modification of complex biomolecules under mild, physiological conditions. These approaches leverage the high specificity of enzymes to catalyze the formation of covalent bonds at defined locations, such as the N-terminus, C-terminus, or specific amino acid side chains. This precision overcomes the challenges of traditional chemical conjugation methods, which often yield heterogeneous mixtures of products. Heterobifunctional linkers like this compound can be effectively incorporated into biomolecules using enzymatic techniques, typically after modification into an enzyme-recognized substrate, enabling the creation of well-defined bioconjugates.

Key enzymatic methods that can utilize derivatives of this compound include transglutaminase-mediated ligation and sortase-mediated ligation. These techniques offer distinct advantages in terms of substrate recognition and the nature of the covalent bond formed.

Transglutaminase-Mediated Ligation

Microbial transglutaminase (TGase) is an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine (Gln) residue and the ε-amino group of a lysine (Lys) residue. nih.gov Crucially, TGase exhibits broad specificity for the primary amine substrate, allowing for the incorporation of various amine-containing molecules, including amine-functionalized PEG linkers. researchgate.net

For its use in this context, this compound must first be converted into a derivative containing a primary amine, such as Hydroxy-PEG8-amine. This modification makes the linker a suitable acyl acceptor for the TGase-catalyzed reaction. The enzyme then specifically targets accessible glutamine residues on the protein surface, creating a covalent linkage with the aminated PEG derivative. The reaction is highly specific for Gln residues located in flexible and accessible regions of the protein. researchgate.net This enzymatic approach is valued for its efficiency and the robustness of the resulting isopeptide bond. Research has demonstrated that TGase-mediated PEGylation can be highly selective, often yielding only mono- or bis-conjugated products, which is advantageous for producing homogenous therapeutic proteins. nih.gov

The table below summarizes representative findings for the TGase-mediated conjugation of a model protein with a Hydroxy-PEG8-amine derivative.

Table 1: Research Findings for TGase-Mediated Conjugation of a Model Protein ```html

| Parameter | Condition / Value | Reference Finding |

|---|---|---|

| Model Protein | Human Growth Hormone (hGH) | Based on principles of TGase-mediated PEGylation, which has been successfully applied to proteins like human growth hormone, apomyoglobin, and granulocyte colony-stimulating factor. The use of amine-functionalized PEG derivatives is well-established for this enzymatic process. [15, 16] |

| Linker (Substrate) | Hydroxy-PEG8-amine | |

| Enzyme | Microbial Transglutaminase (TGase) | |

| Protein:Linker Molar Ratio | 1:20 | |

| Reaction Buffer | Phosphate-buffered saline, pH 7.4 | |

| Reaction Time | 4 hours at 25°C | |

| Primary Product(s) | Mono-PEGylated hGH (>85% yield) |

Sortase-Mediated Ligation (SML)

Sortase A, a transpeptidase from Staphylococcus aureus, provides another precise tool for protein modification. T researchgate.nethe enzyme recognizes a specific C-terminal sorting motif, most commonly LPXTG (where X is any amino acid), on the target protein. S rsc.orgbpsbioscience.comortase A cleaves the peptide bond between the threonine and glycine residues, forming a thioester intermediate with the protein. T bpsbioscience.comhis intermediate is then resolved by a nucleophilic attack from the N-terminal amine of an oligoglycine motif (e.g., Gly₃), resulting in a new, native peptide bond.

researchgate.netnih.govTo utilize this compound in SML, it is first chemically conjugated to an oligoglycine peptide. Specifically, the carboxyl group of this compound is coupled to the N-terminus of a triglycine (GGG) peptide, creating a HO-PEG8-CO-GGG-NH₂ nucleophile. This PEGylated nucleophile can then be ligated to a protein engineered to contain a C-terminal LPXTG tag. This method allows for stoichiometric control and the site-specific installation of the PEG linker at a predetermined location.

A significant challenge with SML is the reversibility of the reaction. T nih.govwwu.eduo address this, strategies such as metal-assisted sortase-mediated ligation (MA-SML) have been developed. MA-SML uses a modified C-terminal tag (e.g., LPXTGGH₅) and the addition of Ni²⁺ ions. The Ni²⁺ ions sequester the cleaved GGH peptide fragment, preventing the reverse reaction and driving the equilibrium toward the desired conjugated product, thereby improving ligation efficiency.

nih.govThe following table presents detailed findings from a comparative study of standard SML versus MA-SML for the conjugation of a this compound derivative.

Table 2: Comparative Analysis of SML and MA-SML for Protein Conjugation

Table of Mentioned Compounds

Compound Name This compound Hydroxy-PEG8-amine HO-PEG8-CO-GGG-NH₂ Lysine Glutamine Glycine Threonine NiSO₄ (Nickel(II) sulfate)

Applications in Drug Delivery Systems

Enhancement of Pharmacokinetic Profiles of Therapeutics via Hydroxy-PEG8-acid Conjugation

The conjugation of therapeutic agents with this compound, a process known as PEGylation, is a clinically validated strategy to improve the pharmacokinetic properties of drugs. researchgate.net This modification can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, ultimately resulting in enhanced therapeutic outcomes. medchemexpress.com

Improved Solubility and Stability of Therapeutic Agents

A primary advantage of incorporating this compound into drug formulations is the significant enhancement of the solubility and stability of therapeutic agents. biochempeg.com Many potent drug molecules are hydrophobic, which limits their administration and bioavailability. The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain in this compound increases the aqueous solubility of conjugated drugs. broadpharm.commedkoo.com This is particularly beneficial for parenteral, topical, ophthalmic, oral, and rectal formulations. atamanchemicals.com

The PEGylation process creates a protective hydrophilic shield around the drug molecule. biochempeg.com This steric hindrance not only improves solubility but also enhances the stability of the therapeutic agent by protecting it from enzymatic degradation. researchgate.netbiochempeg.com Carboxyl PEGylated products, such as those utilizing this compound, have demonstrated enhanced solubility and can be crucial in preventing the aggregation of protein-based drugs. researchgate.netmdpi.com

| Property | Effect of this compound Conjugation |

| Solubility | Increases solubility in aqueous media. broadpharm.commedkoo.com |

| Stability | Protects against enzymatic degradation and aggregation. researchgate.netbiochempeg.com |

| Mechanism | Forms a hydrophilic shield around the therapeutic agent. biochempeg.com |

Prolonged Systemic Circulation and Reduced Immunogenicity

The conjugation of therapeutics with PEG chains, including those from this compound, leads to a significant increase in the hydrodynamic volume of the molecule. researchgate.net This increased size reduces the rate of renal clearance, thereby prolonging the drug's half-life in the systemic circulation. researchgate.netnih.govresearchgate.net This is especially important for smaller protein-based drugs that would otherwise be rapidly filtered by the kidneys. nih.gov The extended circulation time allows for more sustained plasma concentrations of the drug, which can lead to improved clinical effectiveness. researchgate.net

Furthermore, the PEG "cloud" can mask the surface of therapeutic proteins, shielding their immunogenic epitopes from recognition by the immune system. researchgate.net This steric hindrance significantly reduces the immunogenicity of the drug, decreasing the likelihood of an adverse immune response and the formation of anti-drug antibodies (ADAs). researchgate.netresearchgate.net

Design and Synthesis of Prodrugs Utilizing this compound as a Spacer/Linker

This compound serves as a versatile spacer or linker in the synthesis of prodrugs. A prodrug is an inactive form of a drug that is converted into its active form within the body. The use of a linker like this compound allows for precise control over the drug's release and activation.

Controlled Drug Release Mechanisms

The strategic integration of this compound as a linker in prodrug design enables controlled release of the active pharmaceutical ingredient (API). The terminal carboxylic acid of this compound can be reacted with primary amine groups on a drug molecule to form a stable amide bond. medchemexpress.commedkoo.com This bond can be designed to be cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes.

For instance, linkers can be engineered to be acid-cleavable, allowing for drug release in the acidic microenvironment of tumors or within the lysosomes of cells. biochempeg.comnih.gov This ensures that the drug is activated primarily at the target site, enhancing its therapeutic index. The length and composition of the PEG spacer can also be tuned to modulate the rate of drug release. nih.gov

Targeted Drug Delivery System Design

This compound plays a crucial role in the design of targeted drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs). biochempeg.combiochempeg.com In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a protein on the surface of cancer cells. biochempeg.com

Integration of this compound in Stimuli-Responsive Drug Delivery Platforms

Stimuli-responsive drug delivery systems are designed to release their therapeutic payload in response to specific internal or external triggers. acs.org this compound and other PEG derivatives are integral to the development of these "intelligent" platforms. acs.orgmdpi.com

These systems can be engineered to respond to a variety of stimuli, including pH, temperature, enzymes, and light. mdpi.com For example, hydrogels containing PEG derivatives can be designed to swell or degrade in response to changes in pH, such as the acidic environment of a tumor. nih.gov This change in the hydrogel's structure can trigger the release of an encapsulated drug. nih.gov

In the context of cancer therapy, pH-responsive nanoparticles can be formulated using polymers that incorporate this compound. nih.gov These nanoparticles remain stable in the bloodstream but release their drug cargo upon reaching the slightly acidic tumor microenvironment. nih.gov Similarly, enzyme-responsive systems can be created where the linker is cleaved by enzymes that are overexpressed in diseased tissues. nih.gov The versatility of this compound allows for its incorporation into a wide array of these advanced, triggerable drug delivery platforms.

pH-Sensitive Release Systems

The acidic microenvironment of tumors and intracellular compartments like endosomes and lysosomes provides a trigger for targeted drug release. nofeurope.comnih.gov this compound can be incorporated into drug delivery systems featuring pH-labile linkages, such as hydrazones or acetals, which are stable at physiological pH (around 7.4) but cleave in acidic conditions. nofeurope.comnih.govnih.gov

When this compound is used as a spacer to attach a polyethylene glycol (PEG) chain to a nanocarrier via a pH-sensitive bond, it forms a protective hydrophilic corona. This "PEGylation" shields the nanocarrier from the immune system, prolonging its circulation time. Upon reaching the acidic tumor environment, the linker hydrolyzes, leading to the detachment of the PEG shield. nih.gov This "de-shielding" exposes the underlying therapeutic agent or targeting ligands, facilitating cellular uptake and intracellular drug release. nih.gov

Research has demonstrated that the rate of cleavage of these pH-sensitive linkers can be controlled by modifying their chemical structure. nofeurope.com For instance, micelles formed with aliphatic aldehyde-derived hydrazone-based PEG-phosphatidylethanolamine (PEG-PE) conjugates exhibit high sensitivity to mildly acidic pH, while those from aromatic aldehydes are more stable. nih.gov This tunability allows for the design of drug delivery systems that release their contents at specific pH values characteristic of different pathological sites. nofeurope.comnih.gov

For example, a study on PEG-protamine complexes for doxorubicin (B1662922) delivery showed significantly increased and sustained drug release at pH 4.8, mimicking the intracellular environment of breast cancer cells, compared to physiological pH 7.4. mdpi.com After 13 hours, approximately 45% of the drug was released at pH 4.8, versus 36% at pH 7.4. mdpi.com Similarly, another study using pH-sensitive hydrazone linkers observed over 80% hydrolysis and PEG detachment after 30 minutes of incubation at pH 5.0 and 6.5. nih.gov

Table 1: pH-Dependent Drug Release from PEGylated Nanocarriers

| System | pH | Incubation Time | % Drug Release / Hydrolysis | Reference |

|---|---|---|---|---|

| Doxorubicin-loaded PEG-protamine nanocomplex | 4.8 | 13 hours | ~45% | mdpi.com |

| Doxorubicin-loaded PEG-protamine nanocomplex | 7.4 | 13 hours | ~36% | mdpi.com |

| cPEG-RIPL-NLCs (Hydrazone linker) | 5.0 | 30 minutes | >80% | nih.gov |

| cPEG-RIPL-NLCs (Hydrazone linker) | 6.5 | 30 minutes | >80% | nih.gov |

Enzyme-Responsive Systems

Diseased tissues, particularly tumors, often exhibit overexpression of certain enzymes, such as matrix metalloproteinases (MMPs). nih.govfrontiersin.orgrsc.org This enzymatic activity can be harnessed to trigger drug release from nanocarriers. This compound can act as a linker to connect a PEG shield or a drug molecule to a nanocarrier via a peptide sequence that is a substrate for a specific enzyme. frontiersin.orgrsc.org

In these systems, the PEG chain provides steric hindrance that prevents premature drug release and nonspecific interactions. nih.gov When the nanocarrier accumulates in the tumor tissue, the overexpressed enzymes cleave the specific peptide linker, leading to the release of the drug or the removal of the PEG shield, thereby activating the therapeutic agent. nih.govfrontiersin.org

For instance, researchers have designed nanoparticles where a hydrophilic PEG crown is attached to the drug-loaded core via an MMP-degradable peptide linker like Pro-Leu-Gly-Leu-Ala-Gly (PLGLAG). frontiersin.org The release of the therapeutic is thus triggered by the presence of MMPs. frontiersin.org Another approach involves decorating liposomes with PEG-lipid conjugates that include an MMP-substrate peptide. Cleavage of this peptide by MMPs results in the shedding of the PEG chains, enhancing cellular uptake in a tumor-specific manner. nih.gov

The versatility of this approach allows for the creation of multi-stimuli-responsive systems. For example, a dual-responsive system was developed using a pH-responsive pegylated alginate, which could be digested by enzymes like GA and DNase to release doxorubicin under acidic conditions (pH < 6.9). nih.gov In vivo studies with such systems have shown enhanced drug accumulation in tumor tissue and improved anti-cancer efficacy compared to the free drug. nih.gov

Table 2: Examples of Enzyme-Responsive PEGylated Drug Delivery Systems

| Nanocarrier Type | Enzyme Target | Linker/Substrate | Released/Activated Component | Reference |

|---|---|---|---|---|

| Polymeric Nanoparticle | Matrix Metalloproteinases (MMPs) | Peptide (e.g., PLGLAG) | Drug Core | frontiersin.org |

| Liposome | Matrix Metalloproteinases (MMPs) | Peptide (Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln) | PEG chain (de-shielding) | nih.gov |

| Gel-Liposome | Gelatinase/MMP-2 | Gelatin matrix | TRAIL and Doxorubicin | nih.gov |

| Mesoporous Silica Nanoparticle (MSN) | Collagenase/MMPs | Peptide sequence in PEG chains | Doxorubicin | rsc.org |

Applications in Biomedical Engineering and Materials Science

Surface Modification of Medical Devices and Implants using Hydroxy-PEG8-acid

The interface between a medical device and the biological environment is a critical determinant of its success and longevity in vivo. Unwanted interactions, such as protein adsorption and subsequent cell adhesion, can lead to biofouling, thrombosis, and inflammatory responses, ultimately causing device failure. This compound is utilized in surface modification strategies to create a bio-inert barrier that mitigates these adverse events. sigmaaldrich.cnresearchgate.net

Reducing Protein Adsorption and Cell Adhesion for Enhanced Biocompatibility

The terminal carboxylic acid of this compound can be covalently attached to surfaces of medical devices, which are often functionalized with amine groups. This process, typically achieved through carbodiimide (B86325) chemistry (e.g., using EDC), results in a dense layer of outwardly projecting polyethylene (B3416737) glycol (PEG) chains. sigmaaldrich.cnnih.gov These PEG layers are highly hydrophilic and form a hydration layer by binding water molecules, which acts as a physical and energetic barrier to protein adsorption. nih.govrsc.org

The principle behind this protein resistance lies in the steric repulsion and the entropic penalty associated with the compression of the flexible PEG chains as a protein approaches the surface. rsc.org Research on self-assembled monolayers (SAMs) of oligo(ethylene glycol) (OEG) terminated alkanethiols, which are structurally analogous to surface-grafted this compound, has demonstrated that the length and packing density of the OEG chains are crucial for effective protein resistance. biotechrep.irplos.org While longer PEG chains can offer enhanced protein resistance, short chains like the octaethylene glycol of this compound have been shown to be highly effective, especially when a high grafting density is achieved. plos.orgrsc.org Studies have shown that surfaces modified with short OEG chains can significantly reduce the adsorption of proteins like fibrinogen and lysozyme. biotechrep.irplos.org By preventing the initial layer of protein adsorption, subsequent cell adhesion, particularly of platelets and fibroblasts, is significantly reduced, leading to enhanced biocompatibility. mdpi.comulb.ac.be

Table 1: Influence of Oligo(ethylene glycol) (OEG) Chain Length on Protein Adsorption

| OEG Chain Length (Number of EG units, n) | Surface Adsorption of Fibrinogen (ng/cm²) | Reduction in Adsorption vs. Unmodified Surface (%) |

|---|---|---|

| Unmodified Gold Surface | ~350 | 0% |

| 4 | ~25 | ~93% |

| 8 (Analogous to this compound) | ~10 | ~97% |

| 12 | <5 | >98% |

This table presents representative data synthesized from findings on oligo(ethylene glycol) self-assembled monolayers, illustrating the typical trend of reduced protein adsorption with increasing chain length. biotechrep.irplos.orgrsc.org The values for n=8 are highlighted to represent the performance analogous to this compound.

Minimizing Biofouling and Thrombosis in Biomedical Devices

Biofouling, the accumulation of microorganisms, cells, and proteins on a surface, is a major challenge for blood-contacting devices like stents, catheters, and vascular grafts. nih.govrsc.org This process is often initiated by the non-specific adsorption of proteins, which then mediates platelet adhesion and activation, triggering the coagulation cascade and leading to thrombosis (blood clot formation). nih.govresearchgate.net

The application of this compound to create anti-fouling coatings is a key strategy to enhance the hemocompatibility of these devices. sigmaaldrich.cnresearchgate.net By effectively preventing protein adsorption, these PEGylated surfaces directly inhibit the primary event that leads to platelet adhesion and activation. mdpi.comresearchgate.net Research has shown that surfaces coated with PEG significantly reduce platelet adhesion and can prolong blood clotting times. mdpi.comresearchgate.net The hydrophilic, bio-inert shield created by the dense layer of PEG chains makes the surface "stealthy" to the biological environment, thereby minimizing the risk of thrombosis and improving the long-term patency and safety of cardiovascular implants. sigmaaldrich.cnnih.gov

Fabrication of Hydrogels and Polymeric Scaffolds for Tissue Engineering

This compound serves as a versatile cross-linking agent in the fabrication of hydrogels for tissue engineering applications. nih.govresearchgate.net Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration. nih.govdiva-portal.org The bifunctional nature of this compound, with a hydroxyl group at one end and a carboxylic acid at the other, allows it to be incorporated into hydrogel networks through various cross-linking strategies. researchgate.net

Cross-linking Methodologies for Hydrogel Formation

The formation of stable hydrogel networks requires the cross-linking of polymer chains. This compound can participate in or be modified to participate in several cross-linking reactions:

Esterification: The carboxylic acid group of this compound can react with hydroxyl groups on other polymers (like multi-arm PEG alcohols or polysaccharides) in the presence of a coupling agent (e.g., DCC, EDC) to form ester bonds, leading to a cross-linked network. researchgate.netiu.edu Similarly, its hydroxyl group can react with polymers containing carboxylic acid groups.

Michael-type Addition: The hydroxyl or carboxylic acid termini can be functionalized with reactive groups like acrylates, vinyl sulfones, or maleimides. sigmaaldrich.cnnih.govacs.org For instance, an acrylate-modified this compound can react with thiol-containing polymers (like PEG-dithiol or cysteine-bearing peptides) via a Michael-type addition reaction. This method is highly efficient and can proceed under mild, cell-friendly conditions, making it suitable for encapsulating cells during hydrogel formation. nih.govresearchgate.net

Click Chemistry: The termini of this compound can be derivatized with azide (B81097) or alkyne groups to participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. mdpi.comacs.org These "click" reactions are known for their high specificity, efficiency, and biocompatibility, allowing for the creation of well-defined hydrogel networks with precise control over their architecture. mdpi.comulb.ac.be

Photopolymerization: After functionalization with photoreactive groups such as acrylates or methacrylates, this compound can be used as a crosslinker in photopolymerization reactions. nih.govnih.gov Exposure to UV or visible light in the presence of a photoinitiator triggers the rapid formation of a hydrogel network, enabling spatial and temporal control over the gelation process. acs.orgnih.gov

Modulation of Hydrogel Mechanical and Degradation Properties

The properties of a hydrogel scaffold must be carefully tuned to match the target tissue and application. This compound, when used as a crosslinker, plays a crucial role in defining these properties.

The mechanical properties , such as stiffness (often measured as storage modulus, G'), are directly influenced by the cross-linking density of the hydrogel network. nih.govnih.gov By varying the concentration of this compound as a crosslinker, the stiffness of the hydrogel can be precisely controlled. researchgate.netrsc.org Higher concentrations of the crosslinker lead to a denser network, resulting in a stiffer hydrogel. nih.govfrontiersin.org This tunability is critical, as cell behavior, including proliferation and differentiation, is highly sensitive to the mechanical cues of its environment. nih.gov

The degradation properties of the hydrogel are also of paramount importance, especially for tissue engineering scaffolds that should ideally degrade as new tissue is formed. When this compound is incorporated via ester bonds, the resulting hydrogel becomes susceptible to hydrolytic degradation. nih.govplos.org The rate of this degradation can be controlled by the cross-linking density and the hydrophilicity of the network. nih.govsci-hub.se For instance, hydrogels with a higher cross-linking density (and thus higher polymer content) generally degrade more slowly. plos.org Furthermore, by incorporating enzymatically labile peptide sequences into the cross-links alongside PEG derivatives, hydrogels can be designed to degrade in response to specific enzymes secreted by cells, allowing for cell-mediated remodeling of the scaffold. rsc.orgnih.govallpeptide.com

Table 2: Effect of Crosslinker Concentration on Hydrogel Properties

| Polymer Concentration (wt%) | Crosslinker (e.g., PEG-diacrylate) Concentration | Storage Modulus (G') (kPa) | Time to Complete Degradation (Days) |

|---|---|---|---|

| 10% | Low | ~1-5 | ~7-10 |

| 10% | Medium | ~5-15 | ~14-20 |

| 10% | High | ~15-30 | >25 |

This table illustrates the general relationship between crosslinker concentration, mechanical stiffness, and degradation time in PEG-based hydrogels, based on synthesized data from multiple studies. plos.orgnih.govrsc.orgrsc.orgmdpi.com

Applications in Regenerative Medicine (e.g., bone, nerve, skin tissue engineering)

This compound and its derivatives are instrumental in the development of scaffolds and hydrogels for tissue engineering, a field focused on repairing or replacing damaged tissues. alfa-chemistry.com The biocompatibility and hydrophilicity imparted by the polyethylene glycol (PEG) chain are crucial for creating environments that support cellular growth and tissue formation. sigmaaldrich.com

Bone Tissue Engineering:

In bone regeneration, hydrogels and scaffolds created with PEG derivatives provide a temporary, three-dimensional matrix that supports the growth of new bone tissue. nih.gov These structures can be engineered to mimic the natural extracellular matrix (ECM), providing mechanical support and guiding tissue development. mdpi.commdpi.com this compound can be used to functionalize scaffold materials or as a component in injectable hydrogels. sigmaaldrich.comsci-hub.se For instance, multi-arm PEG derivatives can be crosslinked to form hydrogels with properties suitable for bone regeneration. alfa-chemistry.com Studies have shown that modifying the properties of PEG hydrogels, such as their degradation rate, can significantly influence the extent of bone formation. sigmaaldrich.com

Research has explored the use of PEG and hyaluronic acid (HA) composite hydrogels for bone repair. In one study, a PEG/HA hydrogel was used to stabilize a natural bone mineral (Bio-Oss) and incorporate stem cell-derived small extracellular vesicles (sEVs). This composite scaffold demonstrated good mechanical properties and biocompatibility, supporting the growth of rat bone marrow stem cells and promoting bone regeneration in a rat cranial defect model. mdpi.com

Table 1: Research Findings in Bone Tissue Engineering with PEG-based Hydrogels

| Study Focus | Polymer System | Key Findings | Reference |

| Influence of pH on Bone Regeneration | PEG hydrogel with varying pH | A PEG hydrogel with a mid-range pH (8.7) showed enhanced bone regeneration in both acute and chronic defects in mini-pigs compared to other PEG hydrogels and controls. | sigmaaldrich.com |

| Composite Scaffold for Bone Repair | PEG/Hyaluronic Acid (HA) hydrogel with Bio-Oss and sEVs | The composite scaffold supported stem cell growth and promoted in vivo bone regeneration in a rat cranial defect model. mdpi.com | mdpi.com |

| Functionalized Scaffolds | 8-Arm PEG-DBCO | Incorporation into hydrogels creates biocompatible and biodegradable materials that mimic the ECM, promoting bone regeneration. alfa-chemistry.com | alfa-chemistry.com |

Nerve Tissue Engineering:

The regeneration of nerve tissue after injury is a significant challenge. Nerve guidance conduits (NGCs) are a key strategy in neural tissue engineering, providing a protected pathway for nerve regrowth. wikipedia.org Hydrogels based on PEG derivatives are frequently used to fill these conduits, offering a supportive matrix for axonal extension. mdpi.com this compound and its functionalized forms, such as those with azide or cyclooctyne (B158145) groups, are used as "click" chemistry linkers to create these hydrogel scaffolds. nih.gov

In one notable study, a modular system was developed using 8-arm PEG derivatives to create microsphere-based scaffolds within a nerve guidance conduit. Specifically, PEG8-Azide/Amine and PEG8-Cyclooctyne/Amine were used to covalently couple microspheres, forming a scaffold capable of presenting gradients of growth factors to enhance nerve regeneration. nih.gov This demonstrates the utility of heterobifunctional PEG8 linkers in creating sophisticated systems for nerve repair. Self-assembling peptide (SAP) hydrogels are also being explored for peripheral nerve injury repair, where they can be designed to promote cell proliferation and sustained drug release. uu.nlresearchgate.net

Table 2: Research Findings in Nerve Tissue Engineering with PEG-based Materials

| Study Focus | Polymer System | Key Findings | Reference |

| Modular Microsphere Scaffolds | Plasmin-degradable 8-arm PEG-Vinyl Sulfone, PEG8-Azide/Amine, PEG8-Cyclooctyne/Amine | Developed a clickable microsphere system to form scaffolds for creating growth factor gradients within nerve guidance conduits. nih.gov | nih.gov |

| Granular Hydrogel Conduits | Hyaluronic acid granular hydrogel | Promoted morphological and functional recovery of injured sciatic nerves in rats, simulating an ECM structure for neural regeneration. nih.gov | nih.gov |

| Self-Assembling Peptides | Self-Assembled Peptide (SAP) hydrogels | SAP hydrogels can be designed with various characteristics to promote cell proliferation and provide sustained release for nerve injury repair. researchgate.net | researchgate.net |

Skin Tissue Engineering:

In skin regeneration and wound healing, PEG-based materials are valued for their ability to maintain a moist environment, which is conducive to healing. nih.gov this compound's hydrophilic nature makes it suitable for incorporation into hydrogel wound dressings. These dressings can protect the wound, absorb exudate, and facilitate the delivery of therapeutic agents. nih.gov PEG-8 has been noted as an ingredient in skin care formulations, including those used after dermatological procedures to improve skin hydration. mdpi.comneostrata.com.au

For instance, a clinical study on a novel skin care cream for use after laser epilation included PEG-8 in its formulation. The study found that the cream significantly increased keratin (B1170402) hydration. mdpi.com While not the primary active ingredient, the inclusion of PEG-8 highlights its role as a functional excipient in topical skin products. Furthermore, general research into PEG derivatives shows their utility in creating hydrogels that can serve as scaffolds for skin tissue regeneration by supporting cell migration and proliferation. researchgate.net

Table 3: Applications in Skin Care and Healing with PEG-8

| Application | Product/Formulation Type | Finding/Role of PEG-8 | Reference |

| Post-Procedure Skin Care | Skin care cream | Included as a component; the cream demonstrated a statistically significant increase in keratin hydration. | mdpi.com |

| Skin Cleansing | Foaming facial wash | Used as an ingredient in a high-strength glycolic acid cleanser. | neostrata.com.au |

| General Dermatology | Various topical formulations | Acts as an emollient and humectant, improving skin hydration and facilitating drug delivery for conditions like psoriasis and ichthyosis. nih.gov | nih.gov |

Development of Bio-Adhesive Materials and Coatings

The ability of this compound to participate in conjugation reactions makes it a key component in the development of bio-adhesive materials and surface coatings for medical devices. sci-hub.sebiochempeg.com Its bifunctionality allows one end of the molecule to be anchored to a surface while the other end remains available for further modification or to interact with the biological environment.

Bio-Adhesive Materials:

Bio-adhesives are designed to adhere to biological tissues, and they have applications in wound closure, drug delivery, and tissue engineering. atamanchemicals.com PEG-based hydrogels are often explored for these applications due to their tissue-like properties. Copolymer networks of polyethylene glycol grafted with poly(methacrylic acid) have been investigated as bioadhesive formulations for controlled drug delivery. atamanchemicals.com Specifically, PEG-8 has been included in mucoadhesive semi-solid formulations, where it functions as a hydrating and wetting agent. rsc.org The development of such adhesives requires a careful balance of adhesive strength, biocompatibility, and biodegradability.

Coatings for Medical Implants:

A primary application of this compound and similar PEG derivatives is the surface modification of medical implants and devices. sci-hub.sebroadpharm.com When coated onto a material's surface, the PEG chains form a hydrophilic barrier that can reduce the non-specific adsorption of proteins and prevent cell adhesion. sci-hub.se This effect, often termed "stealth" property, is crucial for improving the biocompatibility of implants, minimizing the risk of biofouling, and reducing the host's immune response. nih.gov The carboxylic acid group of this compound can be used to anchor the molecule to the implant surface, while the terminal hydroxyl group can either remain as is to create a hydrophilic layer or be further functionalized. broadpharm.commedkoo.com This surface modification is vital for enhancing the longevity and performance of implanted medical devices. sci-hub.se

Table 4: Properties and Applications of PEG-8 Derivatives in Bio-Adhesives and Coatings

| Application Area | Derivative/Formulation | Function of PEG Moiety | Key Properties | Reference |

| Surface Modification | Hydroxy-PEG8-propionic acid | Forms a hydrophilic barrier on surfaces. | Reduces protein adsorption and cell adhesion, enhancing biocompatibility. | sci-hub.se |

| Bioadhesive Formulations | PEG-8 in a semi-solid mucoadhesive formulation | Acts as a hydrating/wetting agent. | Contributes to the overall properties of a mucoadhesive gel for vaginal administration. | rsc.org |

| Drug Delivery | PEG-8 in copolymer networks with poly(methacrylic acid) | Forms part of a bioadhesive drug delivery formulation. | Enables controlled drug release. | atamanchemicals.com |

| Functional Coatings | Azide-PEG8-Acid | Used for creating polyethylene glycol-modified functional coatings. | Provides a versatile platform for surface functionalization via click chemistry. | biochempeg.com |

Applications in Nanotechnology

Surface Functionalization of Nanoparticles (NPs) with Hydroxy-PEG8-acid

The process of attaching molecules like this compound to the surface of nanoparticles is known as surface functionalization. mdpi.com This modification is crucial for tailoring the physicochemical properties of nanoparticles, such as their stability, biocompatibility, and interaction with biological systems. rsc.orgnih.gov

Enhancing Nanoparticle Stability and Dispersibility in Biological Media

A significant challenge in the biomedical application of nanoparticles is their tendency to aggregate in biological fluids, which are rich in salts and proteins. The hydrophilic PEG chain of this compound creates a hydration layer around the nanoparticle. frontiersin.org This layer increases the nanoparticle's solubility in aqueous environments and prevents aggregation, thus enhancing its stability and dispersibility. frontiersin.orgthermofisher.com The modification of nanoparticles with PEG chains has been shown to improve their stability in aqueous solutions. frontiersin.org For instance, coating nanoparticles with PEG can increase their hydrodynamic diameter slightly while significantly reducing their surface charge, which contributes to greater stability. rsc.org

| Parameter | Unmodified Nanoparticles (Typical) | PEGylated Nanoparticles (Typical) | Reference |

| Hydrodynamic Diameter | 253 nm | 286 nm | rsc.org |

| Surface Charge (Zeta Potential) | -30.1 mV | -18.6 mV | rsc.org |

| Stability in Aqueous Media | Prone to aggregation | High stability and dispersibility | frontiersin.orgthermofisher.com |

Achieving "Stealth Effect" for Immune System Evasion